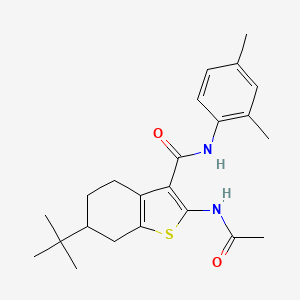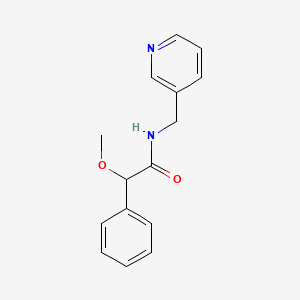![molecular formula C22H27N3O3S B3933526 3-butoxy-N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3933526.png)
3-butoxy-N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)benzamide
Descripción general
Descripción
3-butoxy-N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a synthetic compound that has been extensively studied for its potential use in scientific research. The compound has shown promising results in various fields of research, including cancer treatment, inflammation, and neurodegenerative diseases. We will also list future directions for research on this compound.
Mecanismo De Acción
The mechanism of action of 3-butoxy-N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)benzamide is not fully understood. However, it is believed that the compound exerts its effects by targeting specific signaling pathways involved in cancer, inflammation, and neurodegenerative diseases. The compound has been shown to inhibit the activity of various enzymes and transcription factors involved in these pathways, leading to the inhibition of cell proliferation, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-butoxy-N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)benzamide have been extensively studied. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from oxidative stress and inflammation. The compound has also been shown to have antioxidant properties and to reduce the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-butoxy-N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)benzamide in lab experiments include its potential use in cancer treatment, inflammation, and neurodegenerative diseases. The compound has been extensively studied and has shown promising results in various fields of research. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for careful control of reaction conditions and purification steps to obtain a high yield and purity.
Direcciones Futuras
There are several future directions for research on 3-butoxy-N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)benzamide. One direction is to further investigate the mechanism of action of the compound and to identify the specific signaling pathways involved in its effects. Another direction is to explore the potential use of the compound in combination with other drugs or therapies for cancer treatment, inflammation, and neurodegenerative diseases. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for the compound.
Aplicaciones Científicas De Investigación
3-butoxy-N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential use in scientific research. The compound has shown promising results in various fields of research, including cancer treatment, inflammation, and neurodegenerative diseases. In cancer treatment, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, the compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative diseases, the compound has been shown to protect neurons from oxidative stress and inflammation.
Propiedades
IUPAC Name |
N-[[4-(butanoylamino)phenyl]carbamothioyl]-3-butoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-3-5-14-28-19-9-6-8-16(15-19)21(27)25-22(29)24-18-12-10-17(11-13-18)23-20(26)7-4-2/h6,8-13,15H,3-5,7,14H2,1-2H3,(H,23,26)(H2,24,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXQGJCPTKRURD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-isopropylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3933450.png)
![5-bromo-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B3933455.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)prolinamide](/img/structure/B3933470.png)
![N-(4-methoxyphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3933477.png)
![N-bicyclo[2.2.1]hept-2-yl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B3933484.png)

![methyl 2-chloro-5-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B3933507.png)

![N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-4-ethoxybenzamide](/img/structure/B3933521.png)
![propyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3933522.png)
![3,4,5-triethoxy-N-[({3-[(2-methylbenzoyl)amino]phenyl}amino)carbonothioyl]benzamide](/img/structure/B3933523.png)
![(4-methylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3933540.png)

![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide](/img/structure/B3933551.png)